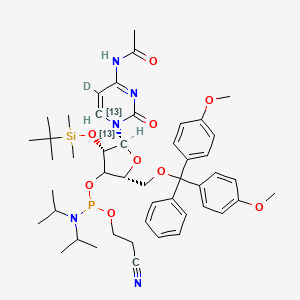![molecular formula C46H52F3N7O7 B12375095 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the quinazoline core: This step involves the reaction of appropriate aniline derivatives with formamide or formic acid under acidic conditions to form the quinazoline ring.
Introduction of the pyrrolidine moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the quinazoline derivative reacts with a suitable pyrrolidine derivative.
Attachment of the trifluoromethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the trifluoromethylphenyl group onto the quinazoline core.
Formation of the final amide linkage: The final step involves the coupling of the intermediate compound with the isoindolinone derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and multiple functional groups. It may exhibit activity against various biological targets.
Pharmacology: Researchers can study the pharmacokinetics and pharmacodynamics of this compound to understand its behavior in biological systems.
Materials Science: The unique structure of this compound may make it suitable for use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide
- This compound
Uniqueness
The uniqueness of This compound lies in its complex structure, which includes multiple functional groups and a combination of aromatic and heterocyclic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C46H52F3N7O7 |
|---|---|
Poids moléculaire |
871.9 g/mol |
Nom IUPAC |
9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide |
InChI |
InChI=1S/C46H52F3N7O7/c1-26(28-19-29(46(47,48)49)21-30(50)20-28)18-36-33-22-40(39(62-3)23-37(33)52-27(2)51-36)63-31-16-17-55(24-31)43(59)13-8-6-4-5-7-12-41(57)53-35-11-9-10-32-34(35)25-56(45(32)61)38-14-15-42(58)54-44(38)60/h9-11,19-23,26,31,38H,4-8,12-18,24-25,50H2,1-3H3,(H,53,57)(H,54,58,60)/t26-,31-,38?/m0/s1 |
Clé InChI |
CKWSJPLBMANQRK-NWJGCQPWSA-N |
SMILES isomérique |
CC1=NC2=CC(=C(C=C2C(=N1)C[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCN(C4)C(=O)CCCCCCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC |
SMILES canonique |
CC1=NC2=CC(=C(C=C2C(=N1)CC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCN(C4)C(=O)CCCCCCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


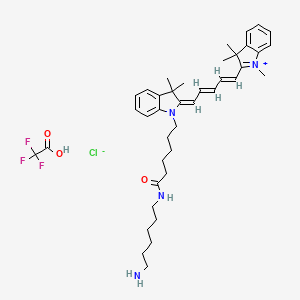
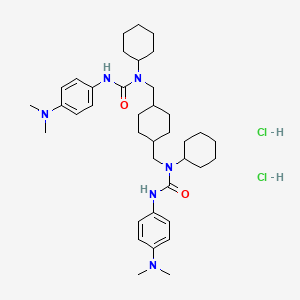
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)


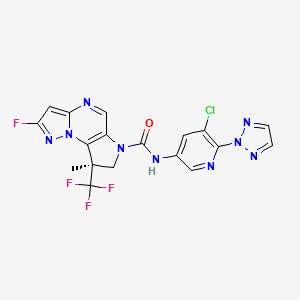
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
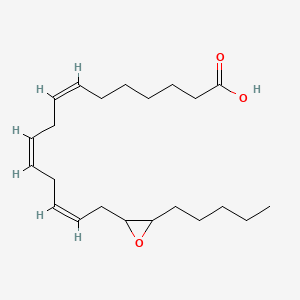

![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
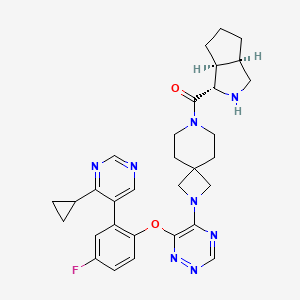
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
